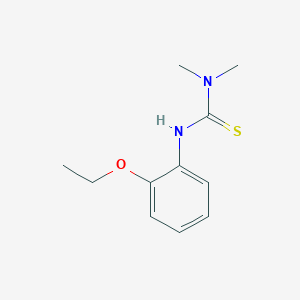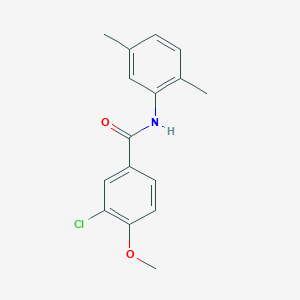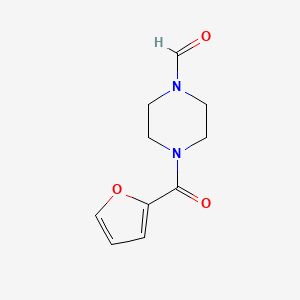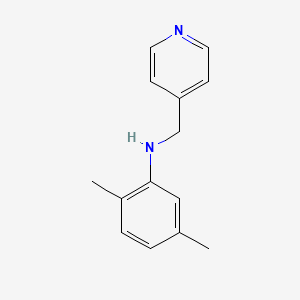
N'-(2-ethoxyphenyl)-N,N-dimethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-ethoxyphenyl)-N,N-dimethylthiourea (EDTU) is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is known for its unique properties, which make it an ideal candidate for a wide range of experiments and studies.
Applications De Recherche Scientifique
N'-(2-ethoxyphenyl)-N,N-dimethylthiourea has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N'-(2-ethoxyphenyl)-N,N-dimethylthiourea is in the field of catalysis. N'-(2-ethoxyphenyl)-N,N-dimethylthiourea has been shown to be an effective catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds. Additionally, N'-(2-ethoxyphenyl)-N,N-dimethylthiourea has been used as a ligand in coordination chemistry and has shown promising results in the synthesis of metal complexes.
Mécanisme D'action
The mechanism of action of N'-(2-ethoxyphenyl)-N,N-dimethylthiourea is not yet fully understood. However, studies have shown that N'-(2-ethoxyphenyl)-N,N-dimethylthiourea acts as a nucleophile, attacking electrophilic centers in various chemical reactions. Additionally, N'-(2-ethoxyphenyl)-N,N-dimethylthiourea has been shown to form stable complexes with metal ions, which may contribute to its catalytic properties.
Biochemical and Physiological Effects:
N'-(2-ethoxyphenyl)-N,N-dimethylthiourea has not been extensively studied for its biochemical and physiological effects. However, studies have shown that N'-(2-ethoxyphenyl)-N,N-dimethylthiourea has low toxicity and is relatively stable under physiological conditions. Additionally, N'-(2-ethoxyphenyl)-N,N-dimethylthiourea has been shown to have anti-inflammatory properties and may have potential as a therapeutic agent for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(2-ethoxyphenyl)-N,N-dimethylthiourea is its versatility. N'-(2-ethoxyphenyl)-N,N-dimethylthiourea has been shown to be an effective catalyst for various chemical reactions and can be used as a ligand in coordination chemistry. Additionally, N'-(2-ethoxyphenyl)-N,N-dimethylthiourea is relatively easy to synthesize and has low toxicity. However, N'-(2-ethoxyphenyl)-N,N-dimethylthiourea has some limitations for lab experiments. For example, N'-(2-ethoxyphenyl)-N,N-dimethylthiourea is sensitive to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are numerous future directions for research on N'-(2-ethoxyphenyl)-N,N-dimethylthiourea. One potential area of research is the development of new catalytic applications for N'-(2-ethoxyphenyl)-N,N-dimethylthiourea. Additionally, further studies on the mechanism of action of N'-(2-ethoxyphenyl)-N,N-dimethylthiourea may provide insights into its catalytic properties and potential therapeutic applications. Finally, research on the biochemical and physiological effects of N'-(2-ethoxyphenyl)-N,N-dimethylthiourea may lead to the development of new anti-inflammatory drugs.
Méthodes De Synthèse
The synthesis method of N'-(2-ethoxyphenyl)-N,N-dimethylthiourea involves the reaction of 2-ethoxyaniline with carbon disulfide and methyl iodide in the presence of sodium hydroxide. The resulting product is then treated with dimethylamine to yield N'-(2-ethoxyphenyl)-N,N-dimethylthiourea. This method has been well-established and has been used in numerous studies to produce high-quality N'-(2-ethoxyphenyl)-N,N-dimethylthiourea for research purposes.
Propriétés
IUPAC Name |
3-(2-ethoxyphenyl)-1,1-dimethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-4-14-10-8-6-5-7-9(10)12-11(15)13(2)3/h5-8H,4H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMHGKVXZCHCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyphenyl)-1,1-dimethylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)


![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)

![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)

![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)




